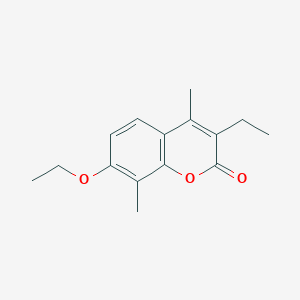![molecular formula C16H14ClN3O3S B5819377 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide, also known as GSK-J4, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of epigenetic modulators, which are compounds that can alter the expression of genes without changing the DNA sequence. GSK-J4 has been found to be a potent inhibitor of the histone demethylase enzyme, JMJD3, which plays a crucial role in the regulation of gene expression.
Mechanism of Action
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide exerts its effects by inhibiting the activity of the histone demethylase enzyme, JMJD3. This leads to an increase in the levels of H3K27me3, a histone modification that is associated with gene repression. By inhibiting JMJD3, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide can selectively target genes that are involved in various disease processes, including cancer and inflammation.
Biochemical and Physiological Effects:
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and immune response. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide is its selectivity for JMJD3, which allows for the selective modulation of gene expression. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide has also been found to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one of the limitations of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide is its potential off-target effects, which can lead to unintended consequences. Additionally, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide has been found to be cytotoxic at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide. One area of interest is the development of more potent and selective JMJD3 inhibitors, which can improve the efficacy and safety of this class of compounds. Another area of research is the identification of new therapeutic applications for N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide, including its potential use in the treatment of neurodegenerative disorders. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide in humans.
Synthesis Methods
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide involves several steps, starting from the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This is then reacted with ethyl oxalate to form a hydrazone intermediate, which is cyclized with phosphorus oxychloride to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with N-methylbenzenesulfonamide to form N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-20(24(21,22)14-5-3-2-4-6-14)11-15-18-16(19-23-15)12-7-9-13(17)10-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLQFBUDOUYRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)

![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5819342.png)


![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)